Azemiopsin

説明

特性

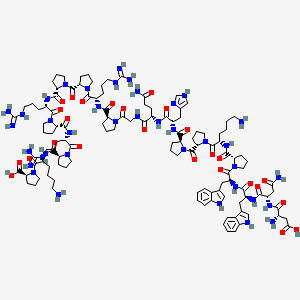

分子式 |

C118H174N38O26 |

|---|---|

分子量 |

2540.9 g/mol |

IUPAC名 |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C118H174N38O26/c119-41-7-5-25-74(139-104(170)86-33-15-49-151(86)112(178)82(56-66-61-135-72-24-4-2-22-69(66)72)147-98(164)79(55-65-60-134-71-23-3-1-21-68(65)71)145-100(166)81(59-93(123)158)144-96(162)70(121)58-95(160)161)109(175)154-52-18-36-89(154)114(180)153-51-17-35-88(153)106(172)146-80(57-67-62-130-64-137-67)99(165)138-73(39-40-92(122)157)97(163)136-63-94(159)148-46-12-30-83(148)101(167)141-78(29-11-45-133-118(128)129)110(176)155-53-19-37-90(155)113(179)152-50-16-34-87(152)105(171)143-77(28-10-44-132-117(126)127)108(174)150-48-14-32-85(150)103(169)142-76(27-9-43-131-116(124)125)107(173)149-47-13-31-84(149)102(168)140-75(26-6-8-42-120)111(177)156-54-20-38-91(156)115(181)182/h1-4,21-24,60-62,64,70,73-91,134-135H,5-20,25-59,63,119-121H2,(H2,122,157)(H2,123,158)(H,130,137)(H,136,163)(H,138,165)(H,139,170)(H,140,168)(H,141,167)(H,142,169)(H,143,171)(H,144,162)(H,145,166)(H,146,172)(H,147,164)(H,160,161)(H,181,182)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |

InChIキー |

NIBSYIZDOHIVIG-IWLBDMKOSA-N |

異性体SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling Azemiopsin: A Technical Guide to a Novel Viper Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiopsin, a 21-amino acid peptide isolated from the venom of the Fea's viper (Azemiops feae), presents a unique structural and functional profile among snake venom toxins.[1][2][3] Unlike many neurotoxins, it lacks cysteine residues and disulfide bridges, existing as a linear polypeptide.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Azemiopsin's structure, its mechanism of action as a selective antagonist of nicotinic acetylcholine receptors (nAChRs), and the experimental methodologies employed in its characterization. While a definitive high-resolution three-dimensional structure has yet to be elucidated, this document synthesizes the available spectroscopic data and theoretical models to offer a detailed perspective for researchers in pharmacology and drug development.

Introduction

Snake venoms are a rich source of novel bioactive compounds, many of which have significant potential for therapeutic applications. Azemiopsin, discovered in the venom of the rare Fea's viper, has emerged as a peptide of considerable interest due to its potent and selective inhibition of muscle-type nAChRs.[4][5][6] Its unique primary structure, devoid of the disulfide bonds typical of many snake venom toxins, simplifies its chemical synthesis and enhances its potential as a lead compound for the development of new muscle relaxants.[1][2][6] This guide delves into the structural and functional characteristics of Azemiopsin, providing a foundational resource for further investigation and drug discovery efforts.

Primary Structure and Physicochemical Properties

Azemiopsin is a 21-residue peptide with the amino acid sequence DNWWPKPPHQGPRPPRPRPKP.[1][2][3] It was first isolated and sequenced through a combination of gel filtration, reverse-phase high-performance liquid chromatography (HPLC), Edman degradation, and mass spectrometry.[1][2][3]

| Property | Value | Reference |

| Amino Acid Sequence | DNWWPKPPHQGPRPPRPRPKP | [1][2][3] |

| Molecular Weight | ~2540 Da | [1] |

| Number of Residues | 21 | [1][2][3] |

| Cysteine Residues | 0 | [1][2][3] |

| Disulfide Bridges | 0 | [1][2][3] |

Three-Dimensional Structure: Current Understanding

A high-resolution, experimentally determined three-dimensional structure of Azemiopsin from X-ray crystallography or NMR spectroscopy is not currently available in the public domain. However, circular dichroism (CD) spectroscopy has provided initial insights into its secondary structure.

Circular Dichroism Spectroscopy Findings

CD spectroscopy of synthetic Azemiopsin in aqueous solution indicates that the peptide adopts a significant degree of β-structure.[1][2][7] This finding distinguishes it from many other small, linear peptides that often exist in a random coil conformation in solution. The presence of a defined secondary structure is likely crucial for its biological activity.

Proposed Tertiary Structure

Based on its primary sequence and the results of alanine scanning mutagenesis, a hypothetical hairpin-like structure has been proposed for Azemiopsin.[1] This model suggests that the N-terminal tryptophan residues (Trp3 and Trp4) may engage in cation-π interactions with the C-terminal arginine and lysine residues, thereby stabilizing a folded conformation.[1] This proposed structure provides a framework for understanding the spatial arrangement of key residues required for receptor binding.

References

- 1. Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azemiopsin from Azemiops feae viper venom, a novel polypeptide ligand of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The project card - IBCh RAS [ibch.ru]

- 7. [PDF] Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Novel Azemiopsin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Azemiopsin and its analogs, potent and selective antagonists of the nicotinic acetylcholine receptor (nAChR). This document details the structure-activity relationships, quantitative pharmacological data, and key experimental methodologies for the characterization of these promising therapeutic leads.

Introduction to Azemiopsin

Azemiopsin is a 21-amino-acid linear peptide (DNWWPKPPHQGPRPPRPRPKP) originally isolated from the venom of the Fea's viper (Azemiops feae)[1][2][3]. Unlike many other snake venom neurotoxins that target nAChRs, Azemiopsin is notable for its lack of disulfide bridges, which simplifies its chemical synthesis and modification[1][4]. It acts as a potent antagonist at the muscle-type nAChR, leading to muscle relaxation, and shows lower affinity for neuronal nAChR subtypes[4][5]. These properties make Azemiopsin and its analogs attractive candidates for the development of novel neuromuscular blocking agents with potentially improved side-effect profiles compared to existing drugs.

Pharmacological Data of Azemiopsin and Analogs

The pharmacological activity of Azemiopsin and its analogs has been primarily characterized through competitive binding assays, electrophysiology, and in vivo toxicity studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of Azemiopsin

| Receptor Subtype | Assay Type | Agonist/Ligand | Parameter | Value | Reference(s) |

| Torpedo muscle-type nAChR | Radioligand Binding | α-bungarotoxin | IC₅₀ | 0.18 ± 0.03 µM | [1][4] |

| Human muscle-type nAChR (α1β1εδ - adult) | Electrophysiology (TEVC) | Acetylcholine | IC₅₀ | 0.44 ± 0.1 µM | [1] |

| Human muscle-type nAChR (α1β1γδ - fetal) | Electrophysiology (TEVC) | Acetylcholine | IC₅₀ | 1.56 ± 0.37 µM | [1] |

| Mouse muscle-type nAChR (α1β1εδ) | Calcium Imaging (Fluo-4) | Acetylcholine | IC₅₀ | 19 ± 8 nM | [4] |

| Human neuronal α7 nAChR | Radioligand Binding | α-bungarotoxin | IC₅₀ | 22 ± 2 µM | [1][6] |

| Human neuronal α7 nAChR | Calcium Imaging (Fluo-4) | Acetylcholine | IC₅₀ | 2.67 ± 0.02 µM | [4] |

Table 2: In Vivo Activity and Toxicity of Azemiopsin

| Animal Model | Administration Route | Parameter | Value | Reference(s) |

| Mouse | Intravenous (i.v.) | LD₅₀ | 510 µg/kg | [5] |

| Mouse | Intramuscular (i.m.) | LD₅₀ | > 3000 µg/kg | [5] |

| Mouse | Intramuscular (i.m.) | ED₅₀ (muscle relaxation) | 90 µg/kg | [5] |

Table 3: Structure-Activity Relationship of Alanine-Substituted Azemiopsin Analogs

The initial exploration of Azemiopsin's structure-activity relationship (SAR) was conducted through a systematic alanine scan, where individual amino acid residues were replaced with alanine to identify key residues for activity[1][2][6]. The activity of these analogs was assessed by their ability to inhibit the binding of ¹²⁵I-labeled α-bungarotoxin to the Torpedo nAChR.

| Analog (Alanine Substitution) | Inhibition of α-bungarotoxin binding (%) at 2 µM | Implication | Reference(s) |

| D1A | ~100 | N-terminus less critical for binding | [1][2] |

| N2A | ~100 | N-terminus less critical for binding | [1][2] |

| W3A | ~20 | Crucial for binding | [1][2] |

| W4A | ~10 | Crucial for binding | [1][2] |

| P5A | ~30 | Important for binding | [1][2] |

| K6A | ~40 | Important for binding | [1][2] |

| P8A | ~20 | Crucial for binding | [1][2] |

| P9A | ~30 | Important for binding | [1][2] |

| H10A | ~40 | Important for binding | [1][2] |

| Q11A | ~50 | Important for binding | [1][2] |

| G12A | ~90 | Less critical for binding | [1][2] |

| P13A | ~60 | Important for binding | [1][2] |

| R14A | ~70 | Moderately important for binding | [1][2] |

| C-terminal Amide | ~100 | C-terminus modification is well-tolerated | [1][2] |

These results highlight that the N-terminal residues (1-2) and the C-terminal region are more tolerant to modification, while the central region, particularly residues 3-6 and 8-11, is crucial for high-affinity binding to the nAChR[1][2]. This provides a roadmap for the design of novel analogs with potentially improved pharmacological properties, such as enhanced stability or selectivity. While extensive research on novel analogs with diverse modifications is not yet publicly available, the foundational SAR data suggests that future efforts could focus on introducing non-natural amino acids or other chemical moieties at the less critical positions to fine-tune the peptide's pharmacokinetic and pharmacodynamic profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel Azemiopsin analogs. The following sections provide synthesized protocols for key experiments based on published literature.

Solid-Phase Peptide Synthesis of Azemiopsin Analogs

Azemiopsin and its analogs are readily synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols[1][4].

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for identity confirmation

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for a specified time.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Azemiopsin sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by RP-HPLC on a C18 column.

-

Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)

TEVC on Xenopus laevis oocytes expressing nAChRs is a standard method to functionally characterize the antagonist activity of Azemiopsin analogs[1].

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired nAChR subunits (e.g., human α1, β1, δ, ε)

-

Collagenase solution for oocyte defolliculation

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Glass microelectrodes (filled with 3 M KCl)

-

TEVC amplifier and data acquisition system

-

Acetylcholine (agonist) and Azemiopsin analogs

Protocol:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest.

-

Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl to a resistance of 0.5-2 MΩ.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply acetylcholine at a concentration that elicits a submaximal current response (e.g., EC₅₀).

-

Co-apply or pre-apply the Azemiopsin analog at various concentrations with the acetylcholine to determine its inhibitory effect.

-

Record the resulting currents to generate concentration-response curves and calculate IC₅₀ values.

-

Calcium Imaging using Fluo-4 AM

Calcium imaging is a high-throughput method to assess the functional antagonism of nAChRs, particularly for cell lines expressing these receptors[4].

Materials:

-

Cell line stably or transiently expressing the nAChR of interest (e.g., CHO, HEK293)

-

Cell culture medium and supplements

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Acetylcholine (agonist) and Azemiopsin analogs

-

Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (excitation ~490 nm, emission ~515 nm)

Protocol:

-

Cell Plating: Plate the cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS, often containing Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium and incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.

-

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Incubation: Incubate the cells for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Imaging:

-

Acquire a baseline fluorescence reading.

-

Add the Azemiopsin analog at various concentrations and incubate for a short period.

-

Stimulate the cells with acetylcholine and record the change in fluorescence intensity over time.

-

The inhibition of the acetylcholine-induced calcium influx by the analog is used to determine its potency (IC₅₀).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a generalized experimental workflow for the characterization of novel Azemiopsin analogs.

Signaling Pathway of Azemiopsin Analogs at the Neuromuscular Junction

Caption: Mechanism of action of Azemiopsin analogs at the neuromuscular junction.

Experimental Workflow for Screening Novel Azemiopsin Analogs

Caption: A generalized workflow for the design, screening, and evaluation of novel Azemiopsin analogs.

Conclusion

Azemiopsin and its analogs represent a promising class of nAChR antagonists with potential applications as neuromuscular blocking agents. The well-defined structure-activity relationship of the initial alanine-scanned analogs provides a strong foundation for the rational design of novel derivatives with improved pharmacological profiles. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research and development in this area, ultimately leading to the discovery of new therapeutic agents for a variety of clinical applications.

References

- 1. Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor | Semantic Scholar [semanticscholar.org]

- 4. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azemiopsin from Azemiops feae viper venom, a novel polypeptide ligand of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo toxicity and LD50 of Azemiopsin in mouse models

An In-Depth Technical Guide on the In Vivo Toxicity and LD50 of Azemiopsin in Mouse Models

Introduction

Azemiopsin is a linear polypeptide neurotoxin isolated from the venom of the Fea's viper (Azemiops feae).[1][2][3][4] Comprising 21 amino acid residues, it is unique among snake venom neurotoxins as it lacks cysteine residues and disulfide bridges.[1][4][5][6] Its primary mechanism of action is the selective, high-affinity inhibition of the muscle-type nicotinic acetylcholine receptor (nAChR), which mediates neurotransmission at the neuromuscular junction.[2][5][7][8] This property makes Azemiopsin a potent muscle relaxant but also contributes to its toxicity at higher doses.[2][7] This guide provides a comprehensive overview of the in vivo toxicity of Azemiopsin, focusing on its median lethal dose (LD50) in mouse models, the experimental protocols used for its determination, and its underlying mechanism of action.

Quantitative Toxicity Data: LD50 of Azemiopsin

The toxicity of Azemiopsin in mice varies significantly depending on the route of administration. Intravenous injection is the most potent route, resulting in the lowest LD50 value. The following table summarizes the reported LD50 values from studies using mouse models.

| Administration Route | LD50 Value | Mouse Strain | Reference |

| Intravenous (i.v.) | 510 µg/kg (0.51 mg/kg) | Not Specified | [7][8] |

| Intramuscular (i.m.) | 0.732 ± 0.13 mg/kg | Not Specified | [8] |

| Intraperitoneal (i.p.) | 2.6 ± 0.3 mg/kg | BALB/c | [1][6][9] |

Mechanism of Toxic Action

Azemiopsin exerts its toxic effects by acting as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding, thereby inhibiting the ion flow that leads to muscle cell depolarization and contraction. This results in flaccid paralysis. At lethal doses, this paralysis affects the respiratory muscles, leading to respiratory failure and death.

Experimental Protocols for LD50 Determination

The determination of Azemiopsin's LD50 involves standardized procedures to ensure reproducibility and accuracy. The methodologies cited in the literature form the basis of the following protocols.

Animal Models and Housing

-

Species/Strain: Adult male mice are typically used, with the BALB/c strain being explicitly mentioned in some studies.[1][9]

-

Acclimatization: Prior to experiments, animals are acclimatized to laboratory conditions.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water, in accordance with international guidelines for animal research.[1]

Toxin Preparation and Administration

-

Preparation: Azemiopsin is dissolved in a sterile, aqueous solution, such as water or saline, for injection.[1]

-

Dose Ranging: A series of graded doses are prepared to be administered to different groups of mice. For instance, in one study, intraperitoneal doses of 2, 2.7, 4, 8, and 10 mg/kg were used.[1] For intramuscular administration, doses included 0.7, 0.725, 0.75, 0.775, and 0.8 mg/kg.[8]

-

Administration: The toxin is administered via a specific route, most commonly intravenous (i.v.), intramuscular (i.m.), or intraperitoneal (i.p.), as these routes result in different toxicokinetic profiles.

Observation and Data Collection

-

Monitoring Period: Following administration, mice are observed continuously for the first few hours and then periodically over at least 24 hours.

-

Clinical Signs: Observations include signs of systemic toxicity, such as muscle weakness, paralysis, respiratory distress, and convulsions.

-

Lethality: The number of mortalities in each dose group within the 24-hour period is recorded. The time to death is also noted. For intramuscular doses between 0.725 and 0.8 mg/kg, the time to death was observed to be between approximately 12 and 20 minutes.[8]

-

Recovery: Surviving animals are monitored for recovery. Complete recovery from large, non-lethal doses has been observed 24 hours post-administration.[8]

LD50 Calculation

The LD50 value, the dose estimated to be lethal to 50% of the test population, is calculated from the mortality data using appropriate statistical methods, such as probit analysis.

Conclusion

Azemiopsin demonstrates significant in vivo toxicity in mouse models, with an LD50 highly dependent on the administration route. Its potent and selective antagonism of muscle-type nAChRs underlies both its therapeutic potential as a muscle relaxant and its lethal effects at higher concentrations. The detailed protocols for LD50 determination provide a standardized framework for assessing the toxicity of this and similar peptide toxins, which is crucial for preclinical safety evaluation and potential therapeutic development. Further research may focus on modifying Azemiopsin to widen its therapeutic window, enhancing its safety profile while retaining its muscle relaxant properties.[7]

References

- 1. Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The project card - IBCh RAS [ibch.ru]

- 3. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azemiopsin from Azemiops feae viper venom, a novel polypeptide ligand of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Azemiopsin: A Potent and Selective Antagonist of the Adult Muscle-Type Nicotinic Acetylcholine Receptor (α1β1εδ nAChR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azemiopsin is a novel, 21-amino acid linear polypeptide originally isolated from the venom of the Fea's viper (Azemiops feae).[1][2] Unlike many other snake venom neurotoxins that target nicotinic acetylcholine receptors (nAChRs), Azemiopsin is notable for its lack of disulfide bridges, which simplifies its chemical synthesis and potential for therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of Azemiopsin, focusing on its selective antagonist activity at the adult muscle-type α1β1εδ nAChR. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChRs and the potential of venom-derived peptides as therapeutic leads.

Azemiopsin has demonstrated high affinity and selectivity for the muscle-type nAChR, with a pronounced preference for the adult (α1β1εδ) subtype over the fetal (α1β1γδ) form and significantly lower affinity for various neuronal nAChR subtypes.[1][2][4] Its mechanism of action as a competitive antagonist at the neuromuscular junction underlies its potent muscle relaxant effects observed in preclinical studies.[5][6] This document consolidates the current knowledge on Azemiopsin, presenting quantitative data in structured tables, detailing key experimental protocols, and providing visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Azemiopsin.

Table 1: In Vitro Activity of Azemiopsin at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Assay Type | Preparation | Ligand/Agonist | IC50 / EC50 (µM) | Reference |

| Human Muscle-type (adult, α1β1εδ) | Electrophysiology (TEVC) | Xenopus oocytes | Acetylcholine | 0.44 ± 0.1 | [1][2] |

| Human Muscle-type (fetal, α1β1γδ) | Electrophysiology (TEVC) | Xenopus oocytes | Acetylcholine | 1.56 ± 0.37 | [1][2] |

| Mouse Muscle-type (α1β1εδ) | Calcium Imaging | Neuro2a cells | Acetylcholine (30 µM) | 0.019 ± 0.008 | [6] |

| Torpedo Muscle-type | Radioligand Binding | T. californica electric organ | 125I-α-bungarotoxin | 0.18 ± 0.03 | [1][2] |

| Human Neuronal α7 | Radioligand Binding | GH4C1 cells | 125I-α-bungarotoxin | 22 ± 2 | [1][2] |

| Human Neuronal α7 | Calcium Imaging | Neuro2a cells | Acetylcholine (10 µM) | 2.67 ± 0.02 | [6] |

| Rat Neuronal α4β2 | Electrophysiology (TEVC) | Xenopus oocytes | Nicotine (20 µM) | No effect up to 50 µM | [6] |

| Human Neuronal α3-containing | Calcium Imaging | SH-SY5Y cells | Nicotine (100 µM) | No effect up to 100 µM | [6] |

Table 2: In Vivo Toxicity of Azemiopsin in Mice

| Administration Route | LD50 (mg/kg) | Reference |

| Intraperitoneal | 2.6 ± 0.3 | [1] |

| Intravenous | 0.51 ± 0.06 | [6] |

| Intramuscular | 0.732 ± 0.13 | [6] |

Table 3: In Vivo Muscle Relaxant Efficacy of Azemiopsin in Mice (Intramuscular Injection)

| Parameter | Dose (µg/kg) | Observation | Reference |

| Initial Effective Dose | 30 | --- | [5][6] |

| Average Effective Dose | 90 | --- | [5][6] |

| Time to Maximal Effect | --- | 10 minutes | [5][6] |

| Duration of Action (at 300 µg/kg) | 300 | 55 minutes | [5][6] |

| Elimination Half-life | --- | 20-40 minutes | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Azemiopsin's activity.

Radioligand Binding Assay (Competitive)

This protocol is adapted from studies investigating the binding of Azemiopsin to nAChRs from Torpedo californica electric organ.[1][7]

Objective: To determine the binding affinity (IC50) of Azemiopsin by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

-

Receptor Source: Membranes from the electric organ of Torpedo californica, rich in muscle-type nAChRs.

-

Radioligand: 125I-labeled α-bungarotoxin (a potent nAChR antagonist).

-

Test Compound: Azemiopsin.

-

Binding Buffer: 20 mM Tris-HCl buffer (pH 8.0) containing 1 mg/ml bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: 96-well plate format with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize Torpedo electric organ tissue in cold lysis buffer. Centrifuge the homogenate at low speed to remove large debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Binding buffer.

-

A range of concentrations of unlabeled Azemiopsin.

-

A fixed concentration of 125I-α-bungarotoxin.

-

The nAChR-rich membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Azemiopsin concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is based on the heterologous expression of human nAChR subunits in Xenopus laevis oocytes to characterize the electrophysiological effects of Azemiopsin.[1][2]

Objective: To measure the effect of Azemiopsin on the ion currents mediated by specific nAChR subtypes upon activation by acetylcholine.

Materials:

-

Oocytes: Stage V-VI oocytes from Xenopus laevis.

-

cRNA: Complementary RNA encoding the human nAChR subunits (α1, β1, δ, ε for adult muscle-type; α1, β1, δ, γ for fetal muscle-type).

-

Injection System: Nanoject or similar microinjection apparatus.

-

TEVC Setup: Amplifier, headstage, micromanipulators, recording chamber, perfusion system, and data acquisition software.

-

Electrodes: Glass microelectrodes filled with 3 M KCl (resistance of 0.5-1.5 MΩ).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

-

Agonist: Acetylcholine.

-

Antagonist: Azemiopsin.

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

-

Treat the lobes with collagenase to defolliculate the oocytes.

-

Select healthy Stage V-VI oocytes and inject them with a mixture of cRNAs for the desired nAChR subunits.

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply acetylcholine via the perfusion system to elicit an inward current through the expressed nAChRs.

-

To test the effect of Azemiopsin, pre-incubate the oocyte with a specific concentration of Azemiopsin for a set period before co-applying it with acetylcholine.

-

Record the peak current amplitude in the absence and presence of different concentrations of Azemiopsin.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of inhibition of the acetylcholine-induced current versus the concentration of Azemiopsin.

-

Fit the curve to determine the EC50 value, representing the concentration of Azemiopsin that causes a 50% reduction in the acetylcholine-evoked current.

-

Calcium Imaging in Cultured Cells

This protocol is adapted for screening the activity of nAChR antagonists like Azemiopsin using a fluorescent calcium indicator.[6][9]

Objective: To measure the inhibition of agonist-induced intracellular calcium increase by Azemiopsin in cells expressing nAChRs.

Materials:

-

Cell Line: A suitable cell line expressing the nAChR of interest (e.g., Neuro2a cells for mouse muscle-type nAChRs, SH-SY5Y for human neuronal nAChRs).

-

Calcium Indicator: A calcium-sensitive fluorescent dye such as Fluo-4 AM.

-

Loading Buffer: Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing Fluo-4 AM and Pluronic F-127 (to aid dye loading).

-

Agonist: Acetylcholine or nicotine at a concentration that elicits a robust calcium response.

-

Antagonist: Azemiopsin.

-

Fluorescence Microscope or Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

Procedure:

-

Cell Culture and Plating: Culture the cells in appropriate medium and plate them onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. For SH-SY5Y cells, differentiation may be induced using agents like retinoic acid to enhance neuronal characteristics.[6][10]

-

Dye Loading:

-

Wash the cells with physiological buffer.

-

Incubate the cells with the loading buffer containing Fluo-4 AM at 37°C for 30-60 minutes.

-

Wash the cells again to remove excess dye.

-

-

Imaging and Antagonist Application:

-

Acquire a baseline fluorescence reading.

-

Add different concentrations of Azemiopsin to the cells and incubate for a short period.

-

Add the agonist to stimulate the nAChRs and record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence change in response to the agonist in the absence and presence of Azemiopsin.

-

Calculate the percentage of inhibition for each concentration of Azemiopsin.

-

Plot the percentage of inhibition against the Azemiopsin concentration and fit the data to determine the IC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow: Two-Electrode Voltage Clamp

Logical Relationship: Azemiopsin's Selectivity Profile

Conclusion

Azemiopsin stands out as a highly selective and potent antagonist of the adult muscle-type α1β1εδ nicotinic acetylcholine receptor. Its unique linear structure, devoid of disulfide bonds, makes it an attractive candidate for synthetic production and modification. The comprehensive data presented in this guide highlight its potential as a pharmacological tool for studying the neuromuscular junction and as a lead compound for the development of novel muscle relaxants. Further research into its structure-activity relationship and in vivo preclinical profile will be crucial in fully elucidating its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this promising venom-derived peptide.

References

- 1. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 7. α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Evolutionary Origins of Azemiopsin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiopsin is a novel 21-amino acid polypeptide neurotoxin isolated from the venom of the Fea's viper (Azemiops feae).[1] Structurally unique among nicotinic acetylcholine receptor (nAChR) antagonists, it lacks the cysteine residues and disulfide bridges typical of other snake venom neurotoxins.[1] This guide delves into the evolutionary origins of Azemiopsin, detailing its emergence from ancestral non-toxic proteins, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key biological and experimental pathways are visualized to provide a comprehensive overview for researchers in toxinology and pharmacology.

Evolutionary Origins and Phylogenetic Context

Transcriptomic analysis of the Azemiops feae venom gland has been crucial in elucidating the evolutionary pathway of Azemiopsin.[2][3] The toxin originates from a gene encoding a C-type natriuretic peptide (CNP) precursor.[2] Natriuretic peptides are a family of hormones involved in cardiovascular and body fluid homeostasis, with CNP considered the ancestral form in vertebrates.[4][5]

The evolution of Azemiopsin is a compelling example of neofunctionalization , where a gene, following a duplication event, acquires a completely new function. The ancestral CNP gene likely underwent duplication, after which the resulting paralog retained its original function while the other accumulated mutations in its propeptide region. These mutations gave rise to a novel, neurotoxic peptide, which was then selectively expressed in the venom gland.

This evolutionary event is not unique to Azemiops. A similar process occurred independently in the Temple Pit Viper (Tropidolaemus wagleri), which produces waglerins , a group of proline-rich neurotoxic peptides.[6] Like Azemiopsin, waglerins evolved from the propeptide region of a BPP/ACEI-CNP precursor gene.[6] The shared proline-rich character and homologous C-terminal hexapeptide of Azemiopsin and waglerins suggest a convergent evolutionary trajectory, where two distinct viper lineages independently evolved neurotoxic peptides from the same ancestral, non-toxic gene scaffold.[1][7]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Azemiopsin exerts its neurotoxic effects by acting as a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are critical for signal transmission at the neuromuscular junction.[8][9] Unlike many snake neurotoxins that are highly specific, Azemiopsin shows a preference for the muscle-type nAChR over the neuronal α7 subtype.[1][10]

Upon binding to the nAChR, Azemiopsin competitively inhibits the binding of the neurotransmitter acetylcholine (ACh). This blockade prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and subsequent depolarization of the muscle cell membrane. The result is flaccid paralysis. Electrophysiological studies have shown that Azemiopsin potently blocks acetylcholine-induced currents in cells expressing human muscle-type nAChRs.[1][10] It also discriminates between the adult (α1β1εδ) and fetal (α1β1γδ) isoforms of the muscle receptor, showing higher potency against the adult form.[1]

Quantitative Data Summary

The biological activity of Azemiopsin has been quantified through various bioassays. The data below are compiled from radioligand binding and electrophysiology experiments.

Table 1: Receptor Binding Affinity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of Azemiopsin required to displace 50% of a specific radioligand from the target receptor. Lower values denote higher binding affinity.

| Receptor Target | Radioligand | Preparation | IC₅₀ (μM) | Citation(s) |

| Torpedo nAChR (muscle-type) | ¹²⁵I-α-bungarotoxin | Electric organ membranes | 0.18 ± 0.03 | [1][11] |

| Human α7 nAChR | ¹²⁵I-α-bungarotoxin | Transfected GH₄C₁ cells | 22 ± 2 | [1][11] |

| Mouse muscle nAChR (α1β1εδ) | ¹²⁵I-α-bungarotoxin | - | 0.019 ± 0.008 | [9] |

| Human α7 nAChR | Calcium Imaging | - | 2.67 ± 0.02 | [9] |

Table 2: Functional Receptor Blockade (EC₅₀)

The half-maximal effective concentration (EC₅₀) measures the concentration of Azemiopsin required to block 50% of the acetylcholine-induced response in functional assays.

| Receptor Target | Preparation | EC₅₀ (μM) | Citation(s) |

| Human muscle nAChR (adult, α1β1εδ) | Xenopus oocytes | 0.44 ± 0.1 | [1][11] |

| Human muscle nAChR (fetal, α1β1γδ) | Xenopus oocytes | 1.56 ± 0.37 | [1][11] |

Table 3: Alanine Scanning Mutagenesis Results

Alanine scanning is used to identify key residues essential for the toxin's biological activity. Each residue is systematically replaced with alanine, and the effect on binding to Torpedo nAChR is measured. A significant loss of activity indicates the residue is critical for the interaction.

| Residue Substitution | Position | Relative Binding Inhibition (%) | Implication | Citation(s) |

| D3A | 3 | ~20% | Critical for activity | [8][11] |

| N4A | 4 | ~10% | Critical for activity | [8][11] |

| W5A | 5 | ~5% | Critical for activity | [8][11] |

| W6A | 6 | ~15% | Critical for activity | [8][11] |

| P8A | 8 | ~20% | Critical for activity | [8][11] |

| P9A | 9 | ~30% | Important for activity | [8][11] |

| H10A | 10 | ~25% | Important for activity | [8][11] |

| Q11A | 11 | ~40% | Important for activity | [8][11] |

| P13A | 13 | ~50% | Moderately important | [8][11] |

| R14A | 14 | ~50% | Moderately important | [8][11] |

| P15A - P21A | 15-21 | >80% | C-terminus less critical | [8][11] |

Note: Relative binding inhibition is estimated from published graphical data where 100% represents the binding of ¹²⁵I-α-bungarotoxin in the absence of any peptide.[11]

Key Experimental Protocols

The characterization of Azemiopsin involves a multi-step process combining transcriptomics, proteomics, and functional pharmacology.

Venom Gland Transcriptomics and Proteomics

-

Objective: To identify the genetic blueprint and protein composition of Azemiops feae venom.

-

Protocol:

-

Tissue Collection: Venom glands are dissected from A. feae specimens and immediately stored in a stabilizing solution (e.g., RNAlater) at -80°C.[12]

-

RNA Extraction & Sequencing (Transcriptomics): Total RNA is extracted using a commercial kit (e.g., miRNeasy).[12] RNA quality is assessed (e.g., via Agilent Bioanalyzer). A cDNA library is constructed and sequenced using a high-throughput platform like Illumina.[2][3]

-

Bioinformatic Analysis: Raw sequencing reads are trimmed for quality and assembled de novo using software like Trinity.[13] The resulting contigs are annotated by searching against protein databases (e.g., UniProt) using BLASTx to identify transcripts encoding known toxin families, including natriuretic peptides.[3]

-

Protein Identification (Proteomics): Crude venom is fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Protein bands of interest are excised from SDS-PAGE gels, subjected to tryptic digestion, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The resulting spectra are searched against the translated transcriptome database to confirm the presence and sequence of Azemiopsin.[2]

-

Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀) of Azemiopsin for specific nAChR subtypes.

-

Protocol:

-

Preparation of Receptors: nAChR-rich membranes are prepared from a source tissue (e.g., Torpedo californica electric organ for muscle-type receptors) or from cell lines heterologously expressing the receptor subtype of interest (e.g., human α7).[8][14]

-

Competitive Binding: A fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Azemiopsin.[8]

-

Separation and Counting: The reaction is allowed to reach equilibrium. Receptor-bound radioligand is then separated from the unbound ligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C).[8][14] The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as percent inhibition versus Azemiopsin concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[8]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Objective: To measure the functional effect (EC₅₀) of Azemiopsin on nAChR ion channel activity.

-

Protocol:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs. They are then microinjected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α1, β1, ε, δ for the adult muscle type). The oocytes are incubated for 2-4 days to allow for receptor expression on the cell surface.[15][16]

-

TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and one to inject current.[17][18] The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Ligand Application: The oocyte is perfused with a solution containing acetylcholine to elicit an inward current through the nAChRs. Once a stable baseline response is established, Azemiopsin is applied at various concentrations, and the resulting inhibition of the acetylcholine-induced current is measured.[1]

-

Data Analysis: The inhibitory effect at each concentration is calculated, and the resulting dose-response data are fitted to determine the EC₅₀ value.[1]

-

References

- 1. Azemiopsin from Azemiops feae viper venom, a novel polypeptide ligand of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Genome Assembly Highlights the Role of Lineage-Specific Gene Duplications in the Evolution of Venom in Fea's Viper (Azemiops feae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The evolution of the natriuretic peptides - Current applications in human and animal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pjoes.com [pjoes.com]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Azemiopsin Electrophysiology in Xenopus Oocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functional characterization of Azemiopsin, a selective peptide antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs), using the Xenopus laevis oocyte expression system and two-electrode voltage clamp (TEVC) electrophysiology.

Introduction

Azemiopsin, a polypeptide isolated from the venom of the Fea's viper (Azemiops feae), has been identified as a potent and selective inhibitor of muscle-type nAChRs.[1][2][3][4] This property makes it a valuable pharmacological tool for studying the structure and function of these receptors and a potential lead compound for the development of novel muscle relaxants. The Xenopus oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels and receptors, allowing for detailed electrophysiological analysis.[5] This document outlines the protocols for expressing nAChRs in Xenopus oocytes and characterizing the inhibitory activity of Azemiopsin using TEVC.

Quantitative Data Summary

The inhibitory potency of Azemiopsin has been quantified against various nAChR subtypes. The following table summarizes the key findings from published studies.

| Receptor Subtype | Agonist and Concentration | Azemiopsin IC50 | Reference |

| Human Muscle-type nAChR (adult, α1β1εδ) | Acetylcholine | 0.44 ± 0.1 µM | [2][6] |

| Human Muscle-type nAChR (fetal, α1β1γδ) | Acetylcholine | 1.56 ± 0.37 µM | [2][6] |

| Mouse Muscle-type nAChR (α1β1εδ) | 30 µM Acetylcholine (EC100) | ~19 nM | [1][3] |

| Human Neuronal nAChR (α7) | 10 µM Acetylcholine (EC50) | ~3 µM | [1][3] |

| Human Neuronal nAChR (α7) | Acetylcholine | 22 ± 2 µM | [2][6] |

| Torpedo nAChR | α-bungarotoxin competition | 0.18 ± 0.03 µM | [2][6] |

Signaling Pathway of Azemiopsin at the Nicotinic Acetylcholine Receptor

Azemiopsin functions as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the acetylcholine binding sites on the extracellular domain of the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This inhibition blocks the conformational change required for channel opening, thus preventing the influx of cations (primarily Na+ and K+) and subsequent cell membrane depolarization.

References

- 1. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ifsc.usp.br [ifsc.usp.br]

- 6. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling Azemiopsin in Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azemiopsin, a 21-amino acid polypeptide isolated from the venom of the Fea's viper (Azemiops feae), is a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[1][2] Its unique structure, lacking cysteine residues and disulfide bridges, makes it a valuable tool for studying nAChR pharmacology.[1][3] Radiolabeling of Azemiopsin is a critical step for enabling in-depth receptor binding studies, such as determining binding affinity, receptor density, and for screening of novel neuromuscular blocking agents. This document provides detailed protocols and application notes for the radiolabeling of Azemiopsin with Iodine-125 ([¹²⁵I]) and its subsequent use in competitive receptor binding assays.

Quantitative Data Summary

The binding affinity of Azemiopsin for various nAChR subtypes has been determined through competitive binding and functional assays. The following table summarizes key quantitative data from the literature.

| Receptor Subtype | Ligand/Assay Condition | IC₅₀ / EC₅₀ | Reference |

| Torpedo nAChR | Competition with [¹²⁵I]α-bungarotoxin | 0.18 ± 0.03 µM | [3][4] |

| Human muscle-type nAChR (adult, α1β1εδ) | Acetylcholine-induced currents in Xenopus oocytes | 0.44 ± 0.1 µM | [3] |

| Human muscle-type nAChR (fetal, α1β1γδ) | Acetylcholine-induced currents in Xenopus oocytes | 1.56 ± 0.37 µM | [3] |

| Mouse muscle-type nAChR (α1β1εδ) | Acetylcholine-evoked calcium responses | 19 ± 8 nM | [1][5] |

| Human α7 nAChR | Competition with [¹²⁵I]α-bungarotoxin | 22 ± 2 µM | [3][4] |

| Human α7 nAChR | Acetylcholine-activated calcium imaging | 2.67 ± 0.02 µM | [2] |

Signaling Pathway of the Muscle-Type Nicotinic Acetylcholine Receptor

Azemiopsin exerts its effect by blocking the muscle-type nAChR, a ligand-gated ion channel. The binding of the endogenous agonist, acetylcholine (ACh), to the nAChR initiates a signaling cascade that leads to muscle contraction. The following diagram illustrates this pathway.

nAChR Signaling Pathway at the Neuromuscular Junction.

Experimental Protocols

Radiolabeling of Azemiopsin with Iodine-125

Principle:

Direct radioiodination of peptides is a common method that targets tyrosine or histidine residues. Azemiopsin's amino acid sequence (DNWWPKPPHQGPRPPRPRPKP) contains two tryptophan (W) residues and one histidine (H) residue, all of which are susceptible to iodination. However, tryptophan residues are also prone to oxidation under harsh iodination conditions, which could alter the peptide's biological activity. Therefore, a mild iodination method is recommended. The Chloramine-T method, when used under controlled conditions, provides a balance of efficiency and preservation of peptide integrity.

Materials:

-

Synthetic Azemiopsin (high purity, >95%)

-

Na[¹²⁵I] (high specific activity, carrier-free)

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.25 M, pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Sephadex G-10 or equivalent size-exclusion chromatography column

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Gamma counter

Protocol:

-

Preparation:

-

Prepare a 1 mg/mL stock solution of Chloramine-T in phosphate buffer.

-

Prepare a 2 mg/mL stock solution of sodium metabisulfite in phosphate buffer.

-

Equilibrate the Sephadex G-10 column with phosphate buffer containing 0.1% BSA.

-

-

Iodination Reaction:

-

In a shielded fume hood, combine the following in a microcentrifuge tube:

-

10 µg of Azemiopsin (in 10 µL of phosphate buffer)

-

1 mCi of Na[¹²⁵I]

-

-

Initiate the reaction by adding 10 µL of the Chloramine-T solution.

-

Gently mix and incubate for 60 seconds at room temperature. The short incubation time is crucial to minimize oxidation of tryptophan residues.

-

-

Quenching the Reaction:

-

Stop the reaction by adding 20 µL of the sodium metabisulfite solution.

-

-

Purification of [¹²⁵I]Azemiopsin:

-

Size-Exclusion Chromatography:

-

Load the reaction mixture onto the equilibrated Sephadex G-10 column.

-

Elute with phosphate buffer containing 0.1% BSA.

-

Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a gamma counter.

-

The [¹²⁵I]Azemiopsin will elute in the initial fractions (void volume), while the free [¹²⁵I] will be retained and elute later.

-

Pool the radioactive fractions corresponding to the labeled peptide.

-

-

RP-HPLC (for higher purity):

-

For applications requiring high specific activity and purity, further purification by RP-HPLC is recommended.

-

Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile with a UV detector (at 214 nm and 280 nm) and a radioactivity detector.

-

Collect the peak corresponding to mono-iodinated Azemiopsin.

-

-

-

Assessment of Radiolabeling:

-

Determine the radiochemical purity by analyzing an aliquot of the purified product by RP-HPLC.

-

Calculate the specific activity by measuring the total radioactivity and the concentration of the peptide.

-

Competitive Receptor Binding Assay

Principle:

This assay measures the ability of a test compound (unlabeled Azemiopsin or other potential ligands) to compete with a fixed concentration of radiolabeled ligand ([¹²⁵I]Azemiopsin) for binding to the nAChR. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Materials:

-

[¹²⁵I]Azemiopsin (prepared as described above)

-

Cell membranes or tissue homogenates expressing the muscle-type nAChR (e.g., from Torpedo californica electric organ or from cell lines expressing the receptor)

-

Unlabeled Azemiopsin (for standard curve)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA)

-

Wash buffer (e.g., ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Protocol:

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, prepare the following reactions in triplicate:

-

Total Binding: [¹²⁵I]Azemiopsin + receptor preparation + binding buffer.

-

Non-specific Binding: [¹²⁵I]Azemiopsin + receptor preparation + a high concentration of unlabeled Azemiopsin (e.g., 10 µM) + binding buffer.

-

Competition: [¹²⁵I]Azemiopsin + receptor preparation + varying concentrations of the test compound + binding buffer.

-

-

-

Incubation:

-

Add the receptor preparation (e.g., 50-100 µg of protein) to each well/tube.

-

Add the unlabeled competitor or buffer.

-

Add [¹²⁵I]Azemiopsin (at a concentration close to its Kd, if known, or a low nanomolar concentration).

-

Incubate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

The following diagram outlines the overall workflow for radiolabeling Azemiopsin and its application in a competitive binding assay.

References

- 1. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]

- 3. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azemiopsin from Azemiops feae viper venom, a novel polypeptide ligand of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Azemiopsin as a Selective Antagonist for Neuromuscular Junction Studies

Introduction

Azemiopsin is a 21-amino acid linear peptide originally isolated from the venom of the Fea's viper (Azemiops feae)[1][2]. Unlike many other snake venom neurotoxins, Azemiopsin is unique in that it contains no cysteine residues or disulfide bridges, which simplifies its chemical synthesis and modification[2][3]. It functions as a potent and highly selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), the primary receptor responsible for mediating signal transmission at the neuromuscular junction (NMJ)[3][4]. Its high affinity for the adult form of the muscle nAChR and lower affinity for neuronal nAChR subtypes make it an invaluable pharmacological tool for researchers studying NMJ physiology, neuromuscular diseases, and for the development of novel muscle relaxants[4][5].

Mechanism of Action

At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft[6]. ACh then binds to nAChRs clustered on the postsynaptic muscle membrane, causing a depolarization known as the end-plate potential, which, if it reaches the threshold, initiates muscle contraction[6].

Azemiopsin acts as a non-depolarizing neuromuscular blocking agent[4]. It competitively inhibits the binding of acetylcholine to muscle-type nAChRs, thereby preventing ion channel opening and subsequent muscle cell depolarization[1][4]. This blockade of neuromuscular transmission leads to muscle relaxation[5]. Studies have shown it is more potent against the adult (α1β1εδ) form of the muscle nAChR than the fetal (α1β1γδ) form[1][2][7].

Quantitative Data for Azemiopsin

The following tables summarize the inhibitory potency and in vivo effects of Azemiopsin based on published preclinical studies.

Table 1: In Vitro Inhibitory Potency of Azemiopsin on Nicotinic Acetylcholine Receptors

| Receptor Type | Species/Model System | Assay Type | Agonist / Competitor | IC50 / EC50 Value | Reference |

| Muscle-type nAChR | Torpedo | Radioligand Binding | α-bungarotoxin | 0.18 ± 0.03 µM | [1] |

| Muscle-type nAChR (adult, α1β1εδ) | Human (expressed in Xenopus oocytes) | Electrophysiology | Acetylcholine | 0.44 ± 0.1 µM | [1][2] |

| Muscle-type nAChR (fetal, α1β1γδ) | Human (expressed in Xenopus oocytes) | Electrophysiology | Acetylcholine | 1.56 ± 0.37 µM | [1][2] |

| Muscle-type nAChR (α1β1εδ) | Mouse | Calcium Imaging | Acetylcholine (30 µM) | 19 ± 8 nM | [4] |

| Neuronal α7 nAChR | Human | Radioligand Binding | α-bungarotoxin | 22 ± 2 µM | [1] |

| Neuronal α7 nAChR | Human | Calcium Imaging | Acetylcholine (10 µM) | ~ 3 µM | [5] |

| Neuronal α4β2 nAChR | Rat | Electrophysiology | Nicotine (20 µM) | No effect up to 50 µM | [4] |

| Neuronal α3-containing nAChR | Human | Calcium Imaging | Nicotine (100 µM) | No effect up to 100 µM | [4] |

| 5-HT3 Receptor | N/A | Electrophysiology | Serotonin | No effect up to 10 µM | [1][2] |

| GABAA Receptor (α1β3γ2 or α2β3γ2) | N/A | Electrophysiology | GABA | No effect up to 100 µM | [1][2] |

Table 2: In Vivo Efficacy and Toxicity of Azemiopsin in Mice

| Parameter | Administration Route | Dose / Value | Effect | Reference |

| Initial Effective Dose | Intramuscular | 30 µg/kg | Muscle relaxation | [4][5] |

| Average Effective Dose | Intramuscular | 90 µg/kg | Muscle relaxation | [4][5] |

| Time to Max Effect | Intramuscular | 10 minutes | Peak muscle relaxation | [5] |

| Duration of Action | Intramuscular | ~55 minutes (at 300 µg/kg) | Sustained muscle relaxation | [5][8] |

| Elimination Half-Life | N/A | 20 - 40 minutes | Pharmacokinetic profile | [5] |

| Acute Toxicity (LD50) | Intravenous | 510 µg/kg | Lethality | [4][5] |

Visualized Signaling Pathway and Workflows

Caption: Azemiopsin blocks neuromuscular transmission by inhibiting acetylcholine binding to nAChRs.

Caption: Workflow for a competitive radioligand binding assay to determine Azemiopsin's IC50.

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment on Xenopus oocytes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details a method to determine the inhibitory constant (IC50) of Azemiopsin for the muscle-type nAChR using a competition assay with a radiolabeled antagonist like ¹²⁵I-α-bungarotoxin. The methodology is adapted from principles described in studies on Azemiopsin[1][2].

A. Materials

-

nAChR-rich membranes (e.g., from Torpedo californica electric organ)

-

Azemiopsin (synthetic)

-

¹²⁵I-α-bungarotoxin (radiolabeled ligand)

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold PBS, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation vials and fluid (if using ³H-ligand) or gamma counter tubes

-

Filtration manifold

-

Gamma counter

B. Procedure

-

Preparation: Thaw the nAChR-rich membranes on ice. Dilute the membranes in binding buffer to a final concentration that provides adequate specific binding (typically 10-20 µg protein per reaction).

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes + ¹²⁵I-α-bungarotoxin (at a concentration near its Kd, e.g., 1 nM).

-

Non-specific Binding: Membranes + ¹²⁵I-α-bungarotoxin + a high concentration of a known competitor (e.g., 1 µM unlabeled α-bungarotoxin).

-

Competition: Membranes + ¹²⁵I-α-bungarotoxin + serial dilutions of Azemiopsin (e.g., from 1 nM to 100 µM).

-

-

Incubation: Add binding buffer to reach a final volume (e.g., 200 µL). Incubate all tubes for 1-2 hours at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Pre-soak the glass fiber filters in wash buffer. Rapidly filter the contents of each tube through the filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash each filter rapidly with 3 x 3 mL of cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into gamma counter tubes and measure the retained radioactivity using a gamma counter.

C. Data Analysis

-

Calculate Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).

-

For each Azemiopsin concentration, calculate the Percentage of Inhibition = 100 * [1 - ((Sample cpm - Non-specific cpm) / (Specific Binding cpm))].

-

Plot the Percentage of Inhibition against the logarithm of the Azemiopsin concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of Azemiopsin that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes how to functionally assess the inhibitory effect of Azemiopsin on human muscle nAChRs heterologously expressed in Xenopus laevis oocytes. This method allows for the direct measurement of ion channel blockade[1][2][7].

A. Materials

-

Xenopus laevis oocytes (stage V-VI)

-

cRNAs for human nAChR subunits (α1, β1, δ, ε for adult; α1, β1, δ, γ for fetal)

-

Oocyte Ringer's 2 (OR2) solution

-

Collagenase solution

-

Microinjection system (e.g., Nanoject)

-

TEVC setup (amplifier, digitizer, perfusion system, recording chamber)

-

Glass microelectrodes (filled with 3 M KCl)

-

Acetylcholine (ACh) stock solution

-

Azemiopsin stock solution

B. Procedure

-

Oocyte Preparation: Harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution in OR2 for 1-2 hours. Manually select healthy stage V-VI oocytes.

-

cRNA Injection: Mix the cRNAs for the desired nAChR subunits in a 1:1:1:1 ratio. Using a microinjection system, inject approximately 50 nL of the cRNA mixture (total of ~50 ng RNA) into the cytoplasm of each oocyte.

-

Expression: Incubate the injected oocytes at 16-18°C in OR2 solution (supplemented with antibiotics) for 2-5 days to allow for receptor expression on the oocyte surface.

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber and perfuse with OR2 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Using the TEVC amplifier, clamp the oocyte's membrane potential to a holding potential of -70 mV.

-

Establish a baseline current by perfusing the oocyte with OR2.

-

-

Drug Application:

-

To determine the baseline response, apply a concentration of ACh that elicits a submaximal response (e.g., the EC50 concentration, ~30-100 µM) for a few seconds until the current response peaks. Wash with OR2 until the current returns to baseline.

-

To test inhibition, pre-incubate the oocyte with a specific concentration of Azemiopsin for 1-2 minutes.

-

During the continued presence of Azemiopsin, co-apply the same concentration of ACh and record the peak inward current.

-

Repeat this process for a range of Azemiopsin concentrations, ensuring a thorough washout period between applications.

-

C. Data Analysis

-

Measure the peak current amplitude elicited by ACh in the absence (I_control) and presence (I_azemiopsin) of the peptide.

-

Calculate the Percentage of Inhibition for each concentration: 100 * (1 - (I_azemiopsin / I_control)).

-

Plot the Percentage of Inhibition against the logarithm of the Azemiopsin concentration.

-

Fit the data using a sigmoidal dose-response equation to determine the IC50 value.

References

- 1. Azemiopsin from Azemiops feae Viper Venom, a Novel Polypeptide Ligand of Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azemiopsin from Azemiops feae viper venom, a novel polypeptide ligand of nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The project card - IBCh RAS [ibch.ru]

- 4. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azemiopsin, a Selective Peptide Antagonist of Muscle Nicotinic Acetylcholine Receptor: Preclinical Evaluation as a Local Muscle Relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Neuromuscular Junction in Health and Disease: Molecular Mechanisms Governing Synaptic Formation and Homeostasis [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of Azemiopsin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azemiopsin is a 21-amino acid polypeptide originally isolated from the venom of the Fea's viper (Azemiops feae).[1][2] It is a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neuromuscular transmission.[1][3][4] Unlike many other venom-derived neurotoxins, Azemiopsin is a linear peptide containing no cysteine residues or disulfide bridges, which simplifies its chemical synthesis and the generation of derivatives for structure-activity relationship (SAR) studies.[1][2] Its high affinity and selectivity for the muscle nAChR make it an attractive lead compound for the development of novel muscle relaxants with potential therapeutic applications.[3][4]

This document provides detailed protocols for the high-throughput screening (HTS) of Azemiopsin derivatives to identify candidates with optimized potency, selectivity, and pharmacokinetic properties. The protocols cover primary screening using a fluorescence-based calcium flux assay, secondary screening and hit validation via automated patch-clamp electrophysiology, and a counterscreen for assessing cytotoxicity.

Data Presentation: Azemiopsin and Derivative Activity

The following tables summarize the biological activity of wild-type Azemiopsin and a selection of its alanine-scan derivatives. This data is essential for establishing baseline activity and understanding the contribution of individual amino acid residues to the peptide's interaction with its target.

Table 1: Inhibitory Activity of Wild-Type Azemiopsin on Nicotinic Acetylcholine Receptors

| Peptide | Target Receptor | Assay Type | Agonist | Potency (IC₅₀/EC₅₀) | Reference |

| Azemiopsin | Human Muscle nAChR (adult, α1β1εδ) | Electrophysiology (Two-electrode voltage clamp) | Acetylcholine | EC₅₀ = 0.44 ± 0.1 µM | [2][5] |

| Azemiopsin | Human Muscle nAChR (fetal, α1β1γδ) | Electrophysiology (Two-electrode voltage clamp) | Acetylcholine | EC₅₀ = 1.56 ± 0.37 µM | [2][5] |

| Azemiopsin | Mouse Muscle nAChR (α1β1εδ) | Calcium Imaging (Fluo-4) | Acetylcholine (30 µM) | IC₅₀ = 19 ± 8 nM | [4] |

| Azemiopsin | Torpedo nAChR | Radioligand Binding (α-bungarotoxin competition) | - | IC₅₀ = 0.18 ± 0.03 µM | [2][5] |

| Azemiopsin | Human Neuronal α7 nAChR | Radioligand Binding (α-bungarotoxin competition) | - | IC₅₀ = 22 ± 2 µM | [2][5] |

| Azemiopsin | Human Neuronal α7 nAChR | Calcium Imaging (Case12) | Acetylcholine (10 µM) | IC₅₀ ≈ 3 µM | [4] |

Table 2: Structure-Activity Relationship of Azemiopsin Alanine-Scan Derivatives

This table presents data from an alanine scan where individual residues of Azemiopsin were replaced with alanine to determine their importance for binding to the Torpedo nAChR. Activity was measured as the ability of the analog (at 2 µM) to inhibit the binding of ¹²⁵I-labeled α-bungarotoxin. A higher percentage of inhibition indicates a more potent analog, while a low percentage suggests the substituted residue is critical for activity.

| Derivative (Residue Substituted with Ala) | Sequence Position | % Inhibition of ¹²⁵I-α-Bgt Binding (at 2 µM) | Inferred Importance | Reference |

| D1A | 1 | ~95% | Not essential | [5] |

| N2A | 2 | ~98% | Not essential | [5] |

| W3A | 3 | ~10% | Essential | [5] |

| W4A | 4 | ~5% | Essential | [5] |

| P5A | 5 | ~20% | Essential | [5] |

| K6A | 6 | ~15% | Essential | [5] |

| P7A | 7 | ~90% | Not essential | [5] |